molecular formula C25H26ClNO6S B13445486 trans-Clopidogrel-MP Derivative

trans-Clopidogrel-MP Derivative

Cat. No.: B13445486
M. Wt: 504.0 g/mol
InChI Key: FNCOEMFSIDGTAR-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Clopidogrel-MP Derivative: is a compound that belongs to the class of pharmaceutical reference standards. It is a mixture of diastereomers and is known for its significant role in the field of medicinal chemistry. The compound has a molecular formula of C25H26ClNO6S and a molecular weight of 504.00 . It is primarily used in the synthesis of active metabolites that have anti-platelet activity, making it crucial in the prevention of cardiovascular diseases .

Biological Activity

Trans-Clopidogrel-MP (metabolite-prodrug) derivative is a compound derived from clopidogrel, an antiplatelet medication widely used to prevent cardiovascular events. Understanding its biological activity, particularly its pharmacological effects and mechanisms of action, is essential for optimizing therapeutic strategies and improving patient outcomes.

Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolite (AM) of clopidogrel inhibits platelet aggregation by irreversibly binding to the P2Y12 receptor on platelets. This mechanism is crucial in preventing thrombus formation in patients at risk of cardiovascular events.

Metabolic Pathway

The metabolic activation of clopidogrel involves:

  • Oxidative Biotransformation : Clopidogrel is first converted to 2-oxo-clopidogrel through cytochrome P450 enzymes (CYPs), primarily CYP2C19.
  • Formation of Active Metabolite : The 2-oxo-clopidogrel is further oxidized to the AM, which then binds covalently to the P2Y12 receptor, leading to inhibition of platelet aggregation .

Biological Activity Studies

Recent studies have focused on the biological activity of trans-Clopidogrel-MP derivatives in various contexts:

Antiplatelet Activity

A study demonstrated that mixed disulfide conjugates derived from clopidogrel exhibited significant antiplatelet activity. These conjugates were shown to exchange thiols with glutathione (GSH), releasing the AM and confirming that the AM is responsible for the antiplatelet effects .

Table 1: Comparison of Antiplatelet Activity

CompoundAntiplatelet Activity (IC50)Reference
Clopidogrel0.5 µM
trans-Clopidogrel-MP0.3 µM
Mixed Disulfide Conjugates0.4 µM

Pharmacogenomic Variability

The efficacy of clopidogrel and its derivatives can vary significantly among individuals due to genetic polymorphisms in CYP2C19. Studies indicate that individuals with loss-of-function alleles exhibit reduced conversion of clopidogrel to its active metabolite, leading to diminished antiplatelet effects and increased cardiovascular risk .

Case Studies

  • Case Study on Clopidogrel Resistance :
    • A cohort study involving patients undergoing percutaneous coronary intervention (PCI) found that variations in DNA methylation patterns were associated with clopidogrel resistance. This suggests a potential epigenetic mechanism influencing drug metabolism and response .
  • Impact of Increased Dosing :
    • Another study evaluated the effects of doubling the standard maintenance dose of clopidogrel in "low responders." Results indicated a significant reduction in platelet reactivity, highlighting the importance of personalized dosing strategies based on individual response profiles .

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+

InChI Key

FNCOEMFSIDGTAR-GHRIWEEISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.